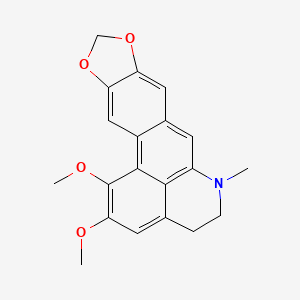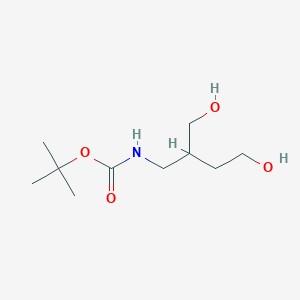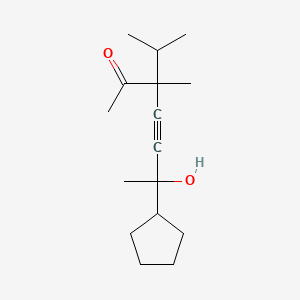
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one is an organic compound with the molecular formula C16H26O2 It is characterized by the presence of a cyclopentyl group, a hydroxyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the hydroxyl group, and the formation of the alkyne. Common synthetic routes may involve:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Hydroxyl Group Introduction: Hydroxylation reactions can be employed to introduce the hydroxyl group at the desired position.
Alkyne Formation: The alkyne functional group can be introduced through reactions such as the Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups may participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopentyl-6-hydroxy-3-methyl-3-isopropyl-4-heptyn-2-one: shares similarities with other cyclopentyl and alkyne-containing compounds, such as:
Uniqueness
The unique combination of the cyclopentyl, hydroxyl, and alkyne groups in this compound imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
6-cyclopentyl-6-hydroxy-3-methyl-3-propan-2-ylhept-4-yn-2-one |
InChI |
InChI=1S/C16H26O2/c1-12(2)15(4,13(3)17)10-11-16(5,18)14-8-6-7-9-14/h12,14,18H,6-9H2,1-5H3 |
InChI Key |
HKCYXBKYNIYWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#CC(C)(C1CCCC1)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


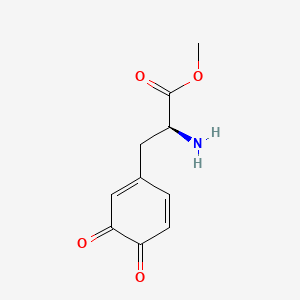
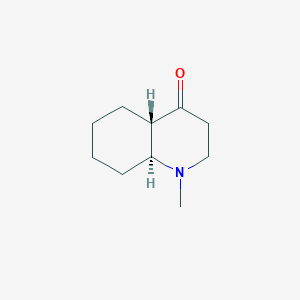
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
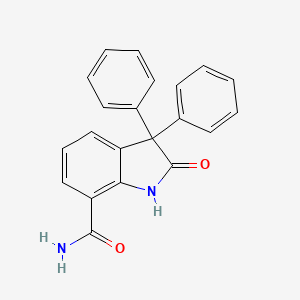
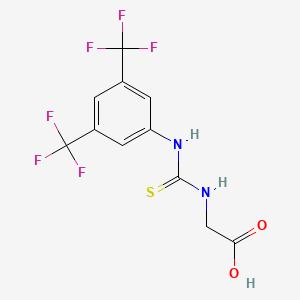

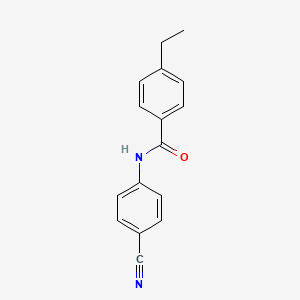
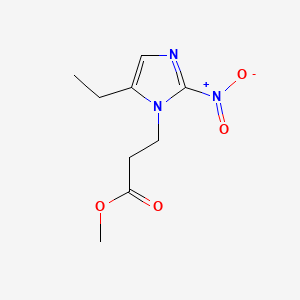


![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
